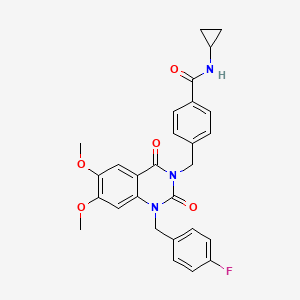

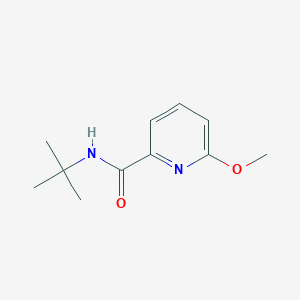

N-tert-butyl-6-methoxypyridine-2-carboxamide

説明

“N-tert-butyl-6-methoxypyridine-2-carboxamide” is a chemical compound with the CAS Number: 197007-86-6 . It has a molecular weight of 208.26 and its IUPAC name is N-(tert-butyl)-6-methoxypicolinamide .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-6-methoxypyridine-2-carboxamide” is C11H16N2O2 . The InChI code is 1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis

“N-tert-butyl-6-methoxypyridine-2-carboxamide” has a molecular weight of 208.26 .科学的研究の応用

Synthesis Techniques and Functional Group Transformations

Regioselective Deprotection and Acylation : The synthesis of polyamides with selectively removable protecting groups, including tert-butyl carboxamide derivatives, showcases the versatility of these compounds in constructing complex organic molecules with potential pharmaceutical applications (Pak & Hesse, 1998).

Carboxamide Protecting Groups : The development of new carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxymethyl group, emphasizes the role of tert-butyl carboxamides in facilitating organic synthesis, particularly in the protection and deprotection of sensitive functional groups (Muranaka, Ichikawa, & Matsuda, 2011).

Catalysis and Polymerization

Atom Transfer Radical Polymerization : Research on the polymerization of acrylamides, including tert-butyl acrylamide derivatives, underlines the importance of these compounds in developing new polymeric materials with specific mechanical and thermal properties (Teodorescu & Matyjaszewski, 1999).

Asymmetric Synthesis and Chiral Chemistry

Asymmetric Synthesis of Amines : The use of N-tert-butanesulfinyl imines as intermediates in the asymmetric synthesis of amines demonstrates the critical role of tert-butyl carboxamide derivatives in producing chiral molecules, which are essential in pharmaceutical research (Ellman, Owens, & Tang, 2002).

Anticancer Research and Medicinal Applications

Anticancer Activity of Novel Metal Complexes : Studies on metal complexes of ligands derived from tert-butyl substituted carboxamide groups indicate significant anticancer activities, highlighting the potential of these compounds in designing new anticancer agents (Kumbar et al., 2020).

Material Science and Solar Cell Research

Enhancement of Solar Cell Performance : Research into the effect of tert-butylpyridine additives on the performance of dye-sensitized solar cells suggests that tert-butyl carboxamide derivatives could play a role in optimizing the efficiency and stability of photovoltaic materials (Boschloo, Häggman, & Hagfeldt, 2006).

特性

IUPAC Name |

N-tert-butyl-6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWUTNDHCGTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)

![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)